3,4-dichloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4-dichloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups. These include a benzamide group, a piperazine ring, and a methoxy group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including amide coupling, nucleophilic substitution, and ether formation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzamide group, a piperazine ring, and a methoxy group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis or reduction, the piperazine ring might participate in substitution reactions, and the methoxy group might be cleaved under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Pharmacological Research and Drug Development
Antipsychotic and Antidepressant Agents : Piperazine derivatives and benzamide analogs have been extensively studied for their potential as antipsychotic and antidepressant agents. Compounds such as eticlopride and saracatinib exhibit high affinity and selectivity for dopamine D2-like receptors, suggesting their utility in understanding central dopamine receptor function and developing treatments for disorders like schizophrenia and mood disorders (Martelle & Nader, 2008).
Anxiolytic-like Activity : Certain N-cycloalkyl-N-benzoylpiperazine derivatives have shown anxiolytic-like activity in animal models, mediated by the opioid system. These findings highlight the potential of such compounds in developing new anxiolytic drugs (Strub et al., 2016).
Antimicrobial and Anticancer Research
Antimicrobial Agents : Piperazine-based molecules, due to their structural versatility, have been explored for antimicrobial activity. Research into benzoxazinoids, which share structural motifs with benzamide analogs, has indicated their potential as scaffolds for designing new antimicrobial compounds (de Bruijn et al., 2018).
Anticancer Agents : Research into compounds with a piperazine core has shown potential in developing anticancer drugs with high tumor specificity and reduced toxicity to non-target cells, such as keratinocytes. This is particularly relevant for compounds targeting oral squamous cell carcinoma (Sugita et al., 2017).
Environmental and Ecotoxicological Research
- Environmental Estrogens : Studies on methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, have revealed the importance of understanding the environmental impact and endocrine-disrupting potential of chemical compounds. This research is critical for assessing the ecological and health risks associated with exposure to environmental estrogens (Cummings, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,4-dichloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-27-19-5-3-2-4-18(19)25-12-10-24(11-13-25)9-8-23-20(26)15-6-7-16(21)17(22)14-15/h2-7,14H,8-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFOSYMDLGOLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.